
2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in disease treatment.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. HDACs are overexpressed in cancer cells, and inhibition of their activity can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on HDACs, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide in lab experiments is its specificity for HDAC inhibition. This allows for the selective activation of tumor suppressor genes and the inhibition of cancer cell growth. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Future Directions
There are a number of future directions for research on 2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Additionally, research could focus on the use of this compound in combination with other cancer treatments to enhance their efficacy. Finally, research could focus on the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis method for 2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide involves a series of reactions starting from 2-fluoro-5-nitrobenzoic acid. The nitro group is reduced to an amine, which is then reacted with 2-methoxyaniline to form an amide. The resulting compound is then reacted with 1-phenylbutan-2-ylsulfonyl chloride to form the final product.
Scientific Research Applications
2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-18(15-17-9-5-4-6-10-17)27-32(29,30)19-13-14-21(25)20(16-19)24(28)26-22-11-7-8-12-23(22)31-2/h4-14,16,18,27H,3,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPKITZDNAXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B2904035.png)
![2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide](/img/structure/B2904036.png)
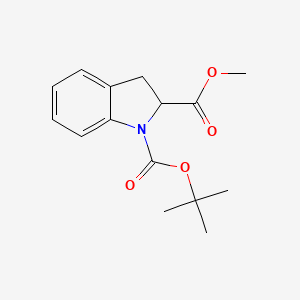

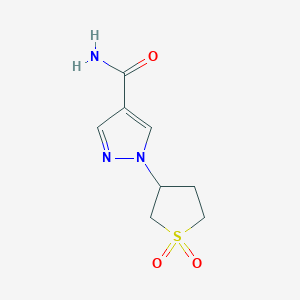

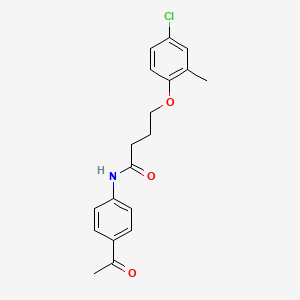
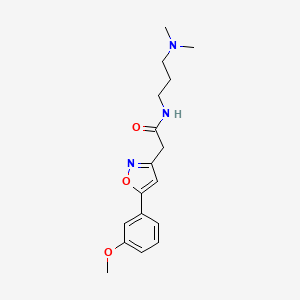
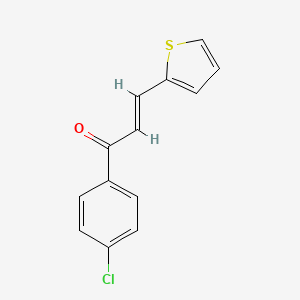
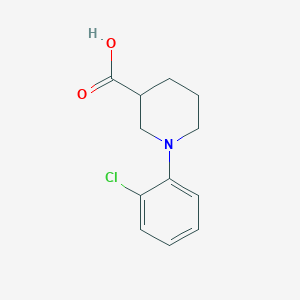
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)
![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2904053.png)